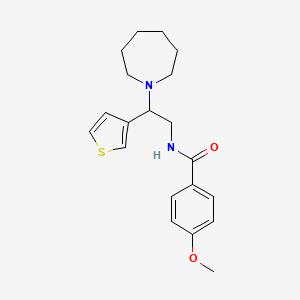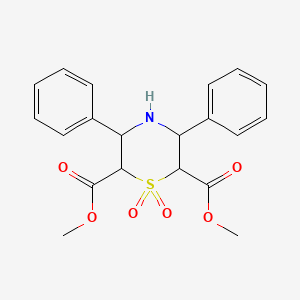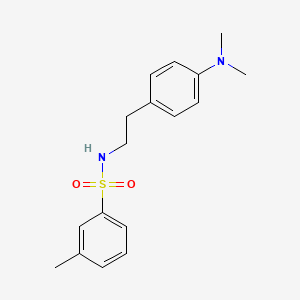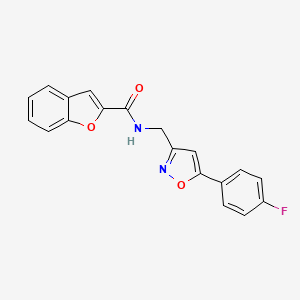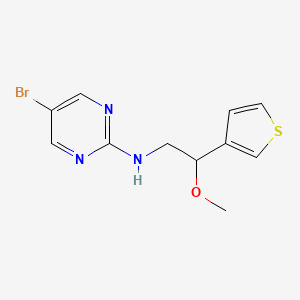![molecular formula C21H22N4O3 B2992792 2-Amino-3-benzimidazol-2-yl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrrolin-4-one CAS No. 213251-03-7](/img/structure/B2992792.png)
2-Amino-3-benzimidazol-2-yl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrrolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Amino-3-benzimidazol-2-yl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrrolin-4-one” is a complex organic molecule. It contains a benzimidazole core, which is a bicyclic heterocycle consisting of fused benzene and imidazole rings . This core is attached to a pyrrolin-4-one ring and a 3,4-dimethoxyphenyl ethyl group .
Synthesis Analysis
The synthesis of similar benzimidazole derivatives often involves the reaction of o-phenylenediamine with various reagents . For instance, the construction of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole starts from 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid . The hybrid molecule is prepared via condensation of the carboxylic acid with ortho-phenylenediamine and further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce a series of S-alkyl derivatives .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzimidazole core provides a rigid, planar structure, while the attached groups may introduce steric hindrance and influence the overall shape and properties of the molecule .Chemical Reactions Analysis
Benzimidazole derivatives are known to undergo various chemical reactions. For example, hetarylation of benzimidazol-2-ylacetonitriles by 2,3-dichloro-quinoxaline proceeds at the methylene group . The reaction of 2-chloro-3-[α-cyano-α-(benzimidazol-2-yl)methylene]-3,4-dihydroquinoxalines formed with primary amines leads to 1-R-2-amino-3-(benzimidazol-2-yl)pyrrolo[2,3-b]quinoxalines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Benzimidazole derivatives are generally stable compounds. They can act as strong electron donor molecules and show conductivity of 2 × 10^−3 S/cm as a dopant .Applications De Recherche Scientifique
Novel Anti-inflammatory and Anti-ulcerogenic Activities
A study explored the synthesis and pharmacological evaluation of novel benzimidazole derivatives, revealing their significant anti-inflammatory and anti-ulcerogenic activities. These compounds, specifically 2-methyl-N-((3,4-dimethoxypyridin-2-yl)methyl)-1H-benzimidazol-5-amine and 1-(1,2,3,5-tetrahydroxy-α-D-mannofuranose)-5-(((3,4-dimethoxypyridin-2yl)methyl)amino)-2-methyl-1H-benzimidazole, demonstrated dose-dependent anti-inflammatory activities in the carrageenan-induced paw oedema assay. Remarkably, these activities were comparable to diclofenac but without the gastric side effects, also showing significant anti-ulcerogenic activity in rat models. This suggests their potential as therapeutic agents for inflammation with concurrent anti-ulcerogenic benefits, addressing the common limitation of gastric side effects in traditional anti-inflammatory treatments (El-Nezhawy et al., 2013).
Antimicrobial and Anticancer Potentials
Research on pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate revealed significant antimicrobial and anticancer activities. These compounds, evaluated for in vitro antimicrobial effectiveness and anticancer potential, showed promising results. Notably, some synthesized compounds exhibited higher anticancer activity than the reference drug doxorubicin, alongside substantial antimicrobial efficacy. This highlights their potential as leads for developing new antimicrobial and anticancer therapies (Hafez et al., 2016).
Novel Antimicrobial Agents
Another study focused on the synthesis of novel 1,2,3-Triazole derivatives, investigating their reactivity and potential as antimicrobial agents. These compounds demonstrated potent antimicrobial activity against a variety of tested microbes, comparable to clinical drugs such as ciprofloxacin and ketoconazole. This presents an exciting avenue for the development of new antimicrobial therapies, offering alternatives to existing medications and addressing the growing concern of antimicrobial resistance (Abdel-Wahab et al., 2014).
Mécanisme D'action
Mode of Action
It is known that benzimidazole derivatives can interact with various biological targets, leading to a wide range of potential effects .
Biochemical Pathways
Benzimidazole derivatives are known to interact with a variety of biochemical pathways, but the specific pathways affected by this compound would depend on its exact molecular targets .
Result of Action
It is known that benzimidazole derivatives can have a wide range of biological effects, depending on their specific molecular targets .
Orientations Futures
Benzimidazole derivatives have been extensively studied for their potential therapeutic applications. The rapid development in bacterial resistance to many groups of known antibiotics forces the researchers to discover antibacterial drug candidates with previously unknown mechanisms of action . The discovery of selective TrmD inhibitors in the series of carboxamide derivatives of thienopyrimidines became a background for further modification of the similar structures aimed at the development of promising antibacterial agents .
Propriétés
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-imino-2H-pyrrol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-27-17-8-7-13(11-18(17)28-2)9-10-25-12-16(26)19(20(25)22)21-23-14-5-3-4-6-15(14)24-21/h3-8,11,22,26H,9-10,12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNCBKBNHJVNNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2992709.png)
![N-Ethyl-N-[2-oxo-2-(thian-4-ylamino)ethyl]prop-2-enamide](/img/structure/B2992711.png)
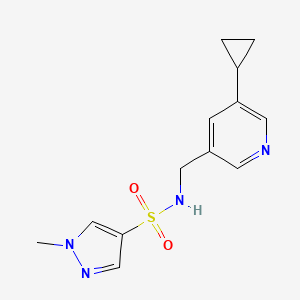
![7-Methyl-2-(2-morpholinoethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2992713.png)

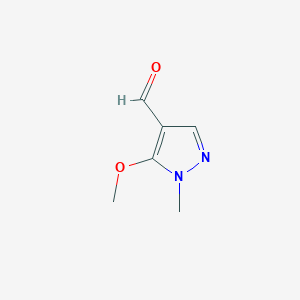
![2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2992718.png)
